Cas no 401632-70-0 (3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-PYRAZOLE-4-CARBOXALDEHYDE, 1-PHENYL-3-TRICYCLO[3.3.1.13,7]DEC-1-YL-
- CS-0365758
- ALBB-028452
- LS-09844
- STL371063
- AKOS037621109
- 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde #
- 1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole-4-carbaldehyde
- Pyrazole-4-carboxaldehyde, 3-(1-adamantyl)-1-phenyl-
- AKOS005135679
- 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1H-pyrazole-4-carboxaldehyde, 1-phenyl-3-tricyclo[3.3.1.1~3,7~]dec-1-yl-
- 3-(adamantan-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- MFCD02140676
- JJUDUQXQEOVISD-UHFFFAOYSA-N
- DTXSID901159362
- 401632-70-0
- 1-Phenyl-3-tricyclo(3.3.1.13,7)dec-1-yl-1H-pyrazole-4-carboxaldehyde
- 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde
- 3-(1-adamantyl)-1-phenylpyrazole-4-carbaldehyde
-
- MDL: MFCD02140676
- Inchi: InChI=1S/C20H22N2O/c23-13-17-12-22(18-4-2-1-3-5-18)21-19(17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,12-16H,6-11H2
- InChI Key: JJUDUQXQEOVISD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 306.173213330Da
- Monoisotopic Mass: 306.173213330Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 34.9Ų
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB417179-1g |
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde; . |
401632-70-0 | 1g |
€237.00 | 2025-02-20 | ||
abcr | AB417179-500 mg |
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
401632-70-0 | 500MG |
€195.40 | 2022-08-31 | ||
abcr | AB417179-10 g |
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
401632-70-0 | 10 g |
€1,074.00 | 2023-07-19 | ||
TRC | A136125-250mg |
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
401632-70-0 | 250mg |
$ 185.00 | 2022-06-08 | ||
abcr | AB417179-5g |
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde; . |
401632-70-0 | 5g |
€637.00 | 2025-02-20 | ||
TRC | A136125-500mg |
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
401632-70-0 | 500mg |
$ 300.00 | 2022-06-08 | ||
A2B Chem LLC | BA35738-1g |
3-(1-Adamantyl)-1-phenyl-1h-pyrazole-4-carbaldehyde |
401632-70-0 | >95% | 1g |
$439.00 | 2024-04-20 | |
A2B Chem LLC | BA35738-500mg |
3-(1-Adamantyl)-1-phenyl-1h-pyrazole-4-carbaldehyde |
401632-70-0 | >95% | 500mg |
$412.00 | 2024-04-20 | |
A2B Chem LLC | BA35738-5g |
3-(1-Adamantyl)-1-phenyl-1h-pyrazole-4-carbaldehyde |
401632-70-0 | >95% | 5g |
$787.00 | 2024-04-20 | |
abcr | AB417179-25g |
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde; . |
401632-70-0 | 25g |
€1877.00 | 2025-02-20 |
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview
The compound 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 401632-70-0) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazole derivatives, which are known for their versatile chemical properties and wide-ranging applications in fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by the presence of an adamantyl group, a phenyl group, and a pyrazole ring with an aldehyde substituent, making it a unique entity in the realm of organic chemistry.
The adamantyl group is a rigid, diamondoid structure that imparts exceptional stability and hydrophobicity to the molecule. This feature makes it particularly useful in applications where structural integrity and resistance to environmental factors are critical. The phenyl group, on the other hand, introduces aromaticity and enhances the molecule's electronic properties, making it suitable for various chemical reactions. The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is known for its ability to participate in hydrogen bonding and other non-covalent interactions, which are essential for many biological activities.
Recent studies have highlighted the potential of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in drug discovery. Researchers have explored its role as a histone acetyltransferase (HAT) inhibitor, which could be pivotal in developing novel therapeutic agents for cancer treatment. HAT inhibitors are known to modulate gene expression by altering histone acetylation levels, thereby influencing chromatin structure and gene accessibility. The compound's ability to inhibit HAT activity has been validated through in vitro assays, demonstrating its potential as a lead compound for further drug development.
In addition to its pharmacological applications, this compound has shown promise in the field of materials science. Its unique combination of rigidity and aromaticity makes it an ideal candidate for use in advanced materials such as organic semiconductors and sensors. Recent advancements in nanotechnology have enabled the incorporation of such molecules into nanoscale devices, where their electronic properties can be exploited for enhanced performance.
The synthesis of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring through condensation reactions and subsequent functionalization with the adamantyl and phenyl groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of both academic and industrial applications.
From an environmental standpoint, this compound has been subjected to rigorous safety assessments to ensure its compatibility with eco-friendly practices. Its low toxicity profile and biodegradability make it suitable for use in sustainable chemical processes. Furthermore, its compatibility with green chemistry principles has positioned it as a preferred choice in environmentally conscious industries.
In conclusion, 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 401632-70-) stands out as a versatile and innovative compound with vast potential across multiple disciplines. Its unique structural features, combined with cutting-edge research findings, underscore its importance in contemporary scientific endeavors. As research continues to uncover new applications for this compound, it is poised to play a pivotal role in shaping future advancements in medicine, materials science, and beyond.
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